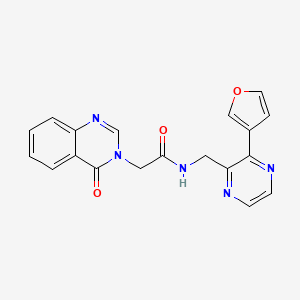![molecular formula C11H16N2O2S B2828728 4-[2-(pyridin-2-yl)ethyl]-1lambda6-thiomorpholine-1,1-dione CAS No. 477847-06-6](/img/structure/B2828728.png)
4-[2-(pyridin-2-yl)ethyl]-1lambda6-thiomorpholine-1,1-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(pyridin-2-yl)ethyl]-1lambda6-thiomorpholine-1,1-dione is a heterocyclic compound that features a thiazinane ring with a pyridine substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(pyridin-2-yl)ethyl]-1lambda6-thiomorpholine-1,1-dione typically involves the reaction of 2-(2-bromoethyl)pyridine with 1,4-thiazinane 1,1-dioxide under basic conditions. The reaction is carried out in a suitable solvent, such as acetonitrile or dimethylformamide, at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to optimize yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4-[2-(pyridin-2-yl)ethyl]-1lambda6-thiomorpholine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazinane derivative.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed under anhydrous conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazinane derivatives.
Substitution: Various substituted pyridine derivatives.
科学研究应用
4-[2-(pyridin-2-yl)ethyl]-1lambda6-thiomorpholine-1,1-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-[2-(pyridin-2-yl)ethyl]-1lambda6-thiomorpholine-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
相似化合物的比较
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine moiety and have been studied for their biological activities.
2-(Pyridin-2-yl)pyrimidine Derivatives: Known for their pharmacological activities, including antifibrotic properties.
Uniqueness
4-[2-(pyridin-2-yl)ethyl]-1lambda6-thiomorpholine-1,1-dione is unique due to its thiazinane ring structure, which imparts distinct chemical and biological properties compared to other pyridine-containing compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
4-(2-pyridin-2-ylethyl)-1,4-thiazinane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c14-16(15)9-7-13(8-10-16)6-4-11-3-1-2-5-12-11/h1-3,5H,4,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWZGNAQMRUNIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 2-[1,7-dimethyl-9-(2-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate](/img/structure/B2828648.png)
![N-{[4-(4-bromophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3,4,5-triethoxybenzamide](/img/structure/B2828651.png)

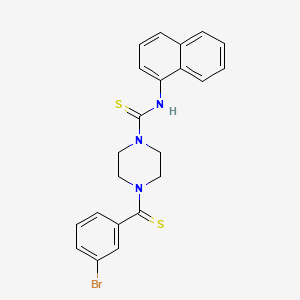
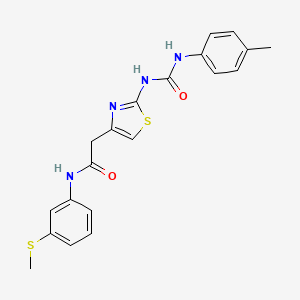
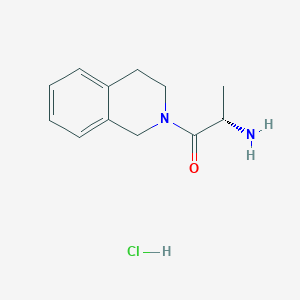
![prop-2-en-1-yl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B2828657.png)


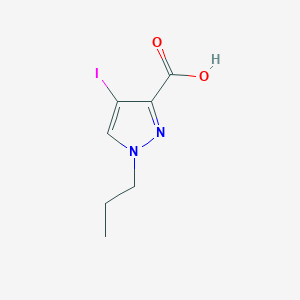
![N-(2,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2828662.png)
![N-[(4-methylphenyl)methyl]-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide](/img/structure/B2828663.png)
![5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2828667.png)
